5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a 1,3,4-oxadiazole ring, which is often associated with various biological activities and chemical properties.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and advanced materials due to its stable oxadiazole ring.
Biology:
Antimicrobial Agents: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Enzyme Inhibition: It is investigated for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceutical Research: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry:
Agriculture: It is used in the development of agrochemicals, including pesticides and herbicides.
Electronics: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate to form 4-[(2,4-dichlorobenzyl)oxy]benzaldehyde.
Cyclization to Form the Oxadiazole Ring: The benzaldehyde derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the 1,3,4-oxadiazole ring.
Final Product Formation: The resulting compound is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl group, potentially leading to the removal of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the oxadiazole ring.
Reduction Products: Dechlorinated derivatives of the original compound.
Substitution Products: Functionalized aromatic derivatives with groups such as nitro, sulfonic acid, or halogens.
Mechanism of Action
The mechanism by which 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
5-Phenyl-1,3,4-oxadiazole: Lacks the dichlorobenzyl group, resulting in different chemical and biological properties.
5-{4-[(2,4-dichlorophenyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one: Similar structure but with a dichlorophenyl group instead of a dichlorobenzyl group.
Uniqueness:
Structural Features: The presence of the 2,4-dichlorobenzyl group imparts unique chemical reactivity and biological activity.
Biological Activity: The compound’s specific interactions with enzymes and receptors distinguish it from other oxadiazole derivatives.
This detailed overview provides a comprehensive understanding of 5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(13(17)7-11)8-21-12-5-2-9(3-6-12)14-18-19-15(20)22-14/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBMXKUDSGCGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)O2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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